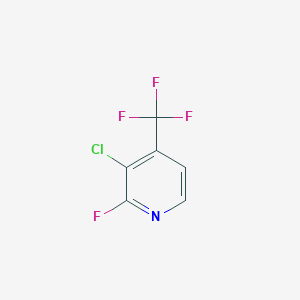
3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of poly-substituted pyridines, including those with fluoro and chloro substituents, often involves novel strategies for bond formation. A notable approach is the tandem C-F bond cleavage protocol, which enables the synthesis of 2,6-disubstituted 4-amino pyridines through a domino process in high yields under metal-free conditions, providing a valuable route for the synthesis of such complex structures (Chen et al., 2010). Another example includes the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, which is a key intermediate for certain herbicides, synthesized from nicotinamide via several steps, including Hofmann degradation and oxidative chlorination (Zuo Hang-dong).
Molecular Structure Analysis
The structure of 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine and related compounds has been extensively studied to understand the impacts of substitution patterns on molecular configuration and reactivity. Investigations into the structural and spectroscopic properties, including FT-IR, NMR, and computational methods, have provided deep insights into the configuration, electronic properties, and interactions of such compounds (Evecen et al., 2017).
Chemical Reactions and Properties
The reactivity of poly-substituted pyridines with various nucleophiles and electrophiles has been a subject of considerable research interest. Studies have shown that the presence of fluorine and chlorine atoms significantly influences the chemical behavior of these compounds, affecting their susceptibility to nucleophilic and electrophilic attacks. For example, reactions involving fluorinated pyridines and silanes or stannanes have led to the synthesis of new compounds through mechanisms involving C-F bond activation (Braun et al., 2006).
科学的研究の応用
Synthesis of Pesticides and Herbicides
3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine is a critical intermediate in the synthesis of a variety of pesticides and herbicides. Its unique chemical structure, featuring chloro, fluoro, and trifluoromethyl groups on a pyridine ring, contributes to the efficacy of these agrochemical products. For instance, its role in the production of fluazinam, a fungicide, showcases its importance in creating compounds with significant agricultural applications. The structure of fluazinam, derived from this pyridine derivative, exhibits strong intermolecular interactions that form a three-dimensional network critical for its fungicidal activity (Jeon, Kim, Lee, & Kim, 2013). Additionally, the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, another derivative, plays a key role in the development of trifloxysulfuron, a highly efficient herbicide (Hang-dong, 2010).
Advancements in Organic Synthesis
Research has developed new strategies for the synthesis of poly-substituted pyridines, including those with 3-H, 3-F, and 3-trifluoromethyl groups, leveraging the unique properties of 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine derivatives. These methods facilitate the synthesis of complex organic molecules under metal-free conditions, broadening the scope of pyridine synthesis (Chen et al., 2010). Moreover, the deprotonative coupling of pyridines with aldehydes, utilizing derivatives as substrates, underscores the versatility of these compounds in organic synthesis, enabling the formation of variously substituted pyridines (Shigeno et al., 2019).
Material Science and Polymer Research
In the field of material science, derivatives of 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine are used to synthesize novel aromatic polyimides, which contain both pyridine and fluorine in their structure. These polyimides exhibit excellent solubility in various solvents and display good thermal stability, making them suitable for high-performance applications. Such developments highlight the compound's significance in the creation of new materials with desirable thermal and chemical properties (Zhang, Li, Wang, Zhao, Shao, & Ma, 2007).
Fluorous Chemistry Innovations
The fluorous synthesis approach, which involves the use of fluorous tags for purification and separation in organic synthesis, benefits from the unique reactivity of fluoroalkylated pyridine derivatives. This method has been employed in the synthesis of disubstituted pyrimidines, showcasing the compound's utility in facilitating cleaner and more efficient chemical reactions (Zhang, 2003).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-chloro-2-fluoro-4-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF4N/c7-4-3(6(9,10)11)1-2-12-5(4)8/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSHUXKVQSULSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF4N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

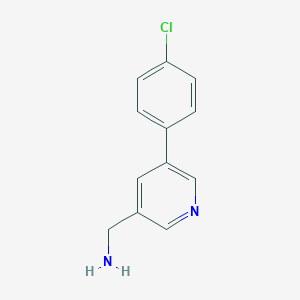
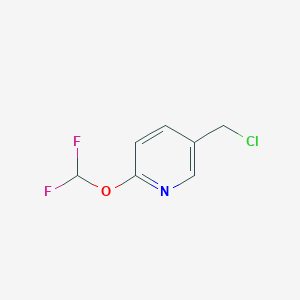
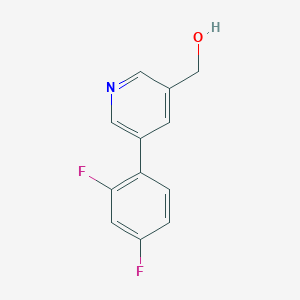
![[(1R,2R)-2-(aminomethyl)cyclopropyl]methanol](/img/structure/B58786.png)
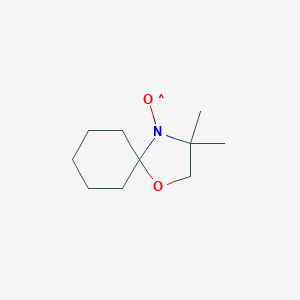
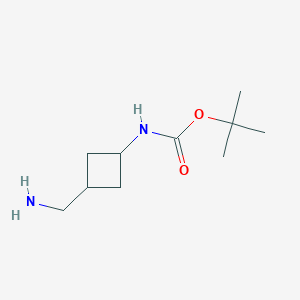
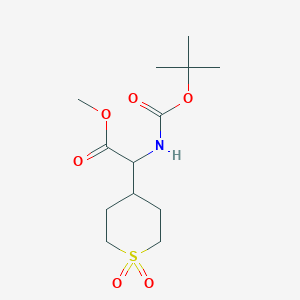
![3-(4-Chlorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B58850.png)
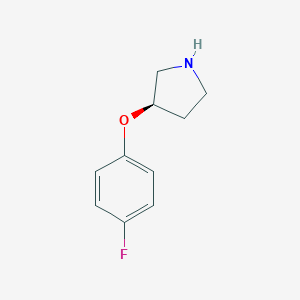
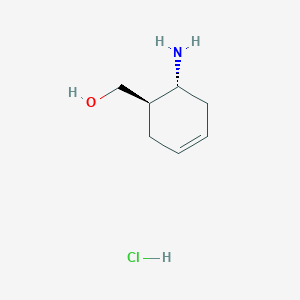
![[[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate](/img/structure/B58962.png)

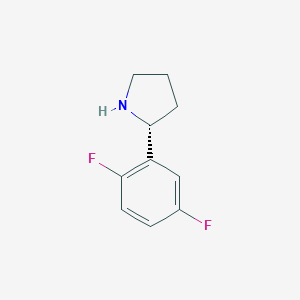
![1,2-Dihydrobenzo[ghi]perylene](/img/structure/B58994.png)